molecular formula C6H9NO4 B8751409 4-Formyl-morpholine-3-carboxylic acid

4-Formyl-morpholine-3-carboxylic acid

Cat. No. B8751409
M. Wt: 159.14 g/mol
InChI Key: SBWHBZQGSQULRI-UHFFFAOYSA-N
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Patent
US09284333B2

Procedure details

To a mixture of morpholine-3-carboxylic acid (5 g, 38.1 mmol) and formic acid (46.6 g, 1.01 mol) cooled at 0-5° C. was added acetic anhydride (26.7 g, 262 mmol) dropwise. The resulting mixture was stirred at room temperature for 2 h. An excess of water was added while cooling the mixture. The resulting mixture was then concentrated under reduced pressure. The crude product 4-formyl-morpholine-3-carboxylic acid (6 g) was used in the next step without further purification. LC/MS (method 7): Rt=0.13 min; m/z=160.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[CH:10](O)=[O:11].C(OC(=O)C)(=O)C>O>[CH:10]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(COCC1)C(=O)O
Name
Quantity
46.6 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
26.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product 4-formyl-morpholine-3-carboxylic acid (6 g) was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)N1C(COCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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